FMF-03-145-1
Description
FMF-03-145-1 (compound 2) is a highly selective inhibitor of Aurora kinases A, B, and C, with minimal off-target activity against Polo-like kinase 4 (PLK4) . Its co-crystal structure with Aurora A (PDB ID: 5ONE) reveals critical interactions, including a hydrogen bond between the inhibitor’s carbonyl group and Aurora A’s Ala213 backbone and hydrophobic interactions with Leu139 and Tyr212 . This compound exhibits potent cellular activity (IC₅₀ < 10 nM) and serves as a valuable tool for studying Aurora kinase-mediated signaling in cancer biology .
Properties
CAS No. |
2133001-88-2 |
|---|---|
Molecular Formula |
C30H29N7O3 |
Molecular Weight |
535.61 |
IUPAC Name |
4-propionamido-N-(4-((5,8,11-trimethyl-6-oxo-6,11-dihydro5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-2- yl)amino)phenyl)benzamide |
InChI |
InChI=1S/C30H29N7O3/c1-5-26(38)32-20-9-7-19(8-10-20)28(39)33-21-11-13-22(14-12-21)34-30-31-17-25-27(35-30)36(3)24-15-6-18(2)16-23(24)29(40)37(25)4/h6-17H,5H2,1-4H3,(H,32,38)(H,33,39)(H,31,34,35) |
InChI Key |
KGXBCWANASZZQG-UHFFFAOYSA-N |
SMILES |
O=C(NC1=CC=C(NC2=NC=C(C(N(C)C3=CC=C(C)C=C34)=N2)N(C)C4=O)C=C1)C5=CC=C(NC(CC)=O)C=C5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
FMF-03-145-1; FMF03145-1; FMF 03 145 1; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-(3,5-Bis(trifluoromethyl)phenyl)propan-1-one (CAS 1533-03-5)
- Structural Similarity : Shares a trifluoromethyl-substituted aromatic core with FMF-03-145-1, which enhances binding to hydrophobic pockets in kinases .
- Functional Differences : Lacks the pyrimido[4,5-b][1,4]benzodiazepin scaffold of this compound, resulting in reduced kinase selectivity and cellular potency .
Physicochemical Properties :
Property This compound CAS 1533-03-5 Molecular Weight 469.5 g/mol 202.17 g/mol Log S (ESOL) -3.2 -2.47 TPSA 98.6 Ų 34.14 Ų Bioavailability Score 0.55 0.55
3'-(Trifluoromethyl)acetophenone Derivatives
- Key Features : These compounds mimic the trifluoromethyl motif of this compound but lack the fused heterocyclic system.
- Selectivity : Exhibit moderate inhibition of Aurora kinases (IC₅₀ ~ 50–100 nM) but show cross-reactivity with CDK2 and EGFR .
Comparison with Functionally Similar Compounds
Alisertib (MLN8237)
- Mechanism : ATP-competitive Aurora A inhibitor.
- Selectivity : Less selective than this compound, with off-target effects on FLT3 and ABL1 kinases .
Barasertib (AZD1152)
- Mechanism : Aurora B-specific inhibitor.
Research Findings and Data Tables
Table 1: Kinase Selectivity Profiles
| Compound | Aurora A (IC₅₀) | Aurora B (IC₅₀) | PLK4 (IC₅₀) | Off-Target Kinases |
|---|---|---|---|---|
| This compound | <10 nM | <10 nM | >1 µM | None reported |
| Alisertib | 1.2 nM | 396 nM | 48 nM | FLT3, ABL1 |
| Barasertib | >1 µM | 0.37 nM | >1 µM | None reported |
Table 2: Structural and Binding Metrics
| Metric | This compound | 1-(3,5-Bis(trifluoromethyl)phenyl)propan-1-one |
|---|---|---|
| Hydrogen Bonds with Aurora A | 3 (Ala213, Glu260, Lys162) | 1 (Backbone carbonyl) |
| Hydrophobic Interactions | 8 residues | 3 residues |
| Binding Affinity (Kd) | 2.1 nM | 420 nM |
Data from crystallography and docking studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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